1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone
Description
Properties
IUPAC Name |
1-[3-chloro-4-[(4-methyl-3-nitrophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-4-12(7-15(10)18(20)21)9-22-16-6-5-13(11(2)19)8-14(16)17/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANCIYSSYLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzyl alcohol, undergoes nitration to introduce the nitro group.
Etherification: The nitro-substituted benzyl alcohol is then reacted with 3-chloro-4-hydroxyacetophenone in the presence of a base to form the ether linkage.
Chlorination: The final step involves the chlorination of the phenyl ring to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone exhibit significant anticancer properties. Studies have shown that aryloxy phenols, a class to which this compound belongs, can inhibit the proliferation of cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating their potential as therapeutic agents in cancer treatment.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activities. Its structure suggests that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism may involve reducing oxidative stress and inflammation in neuronal cells.
Agricultural Applications
Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its ability to disrupt the physiological processes of pests makes it a candidate for developing new agrochemicals. Field trials have shown promising results in controlling specific pest populations while minimizing environmental impact.
Materials Science
Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve resistance against UV degradation and increase overall durability.
Table 1: Summary of Research Findings on this compound
| Application | Study Reference | Key Findings |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation; effective against various cell lines. | |
| Antibacterial | Demonstrated significant antibacterial activity; potential for antibiotic development. | |
| Neuroprotective | Reduces oxidative stress; potential therapeutic role in neurodegenerative diseases. | |
| Pesticidal | Effective against specific pest populations; low environmental impact. | |
| Polymer Additive | Enhances thermal stability and mechanical properties of polymers. |
Mechanism of Action
The mechanism of action of 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and ethanone groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound shares structural motifs with several derivatives of hydroxyacetophenones and aryl ethanones. Key analogues include:
Table 1: Structural Comparison of Selected Analogues
Physical and Spectral Properties
- Spectroscopic Data: 1H NMR: Aromatic protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing nitro and chloro groups. Methoxy groups (in analogues like 1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone) show singlets near δ 3.8–4.0 ppm . IR: Strong carbonyl stretches (~1700 cm⁻¹) and nitro group absorptions (~1520, 1350 cm⁻¹) are expected .
Biological Activity
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone, with the molecular formula C16H14ClNO4, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound belongs to the class of aryloxy phenols, which have been studied for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Weight : 319.74 g/mol
- CAS Number : [Not specified]
- Chemical Structure : The compound features a chloro group and a nitro group, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing nitro groups have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 2.43 - 7.84 |
| Compound B | HepG2 (Liver) | 4.98 - 14.65 |
These compounds exhibited selective toxicity towards cancer cells compared to non-cancerous cells, indicating their potential as targeted cancer therapies .
The mechanism of action for compounds with similar structures often involves:
- Microtubule Destabilization : Compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Caspase Activation : Induction of apoptosis through caspase activation has been observed, with specific compounds enhancing caspase-3 activity significantly at higher concentrations .
Case Studies
- Study on Anticancer Effects : A study evaluated a series of 1H-pyrazole derivatives that included similar moieties as our compound. The results indicated that these derivatives could inhibit the growth of several cancer types, including breast and liver cancers. The most potent compounds were further analyzed for their ability to induce apoptosis and arrest the cell cycle .
- In Silico Studies : Molecular docking studies suggested that certain analogs could effectively bind to the colchicine-binding site on tubulin, enhancing their potential as microtubule-targeting agents .
Other Biological Activities
In addition to anticancer properties, compounds in this class have shown promise in:
- Antibacterial Activity : Some aryloxy phenols exhibit significant antibacterial properties against various pathogens.
- Anti-inflammatory Effects : The presence of certain functional groups has been linked to reduced inflammatory responses in vitro.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profiles of these compounds. Preliminary toxicity assessments suggest that while some derivatives exhibit potent biological effects, they may also pose risks at higher concentrations. Further studies are necessary to fully understand their safety profiles in vivo.
Q & A
Q. What are established synthetic routes for preparing 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, the synthesis of structurally similar aryl ketones (e.g., 1-(4-((4-chlorobenzyl)oxy)phenyl)ethanone) involves refluxing 4-hydroxyacetophenone with a benzyl chloride derivative (e.g., 4-chlorobenzyl chloride) in ethanol using anhydrous potassium carbonate as a base. Reaction completion is monitored via TLC or color change . Optimization may include solvent selection (e.g., DMF for higher polarity), controlled temperature gradients, or catalytic additives (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:
- HPLC/GC-MS : Quantify purity and detect byproducts.
- NMR (¹H/¹³C) : Confirm substituent positions and integration ratios (e.g., aromatic protons, nitro group proximity).
- FT-IR : Identify functional groups (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (see Advanced Questions ).
Q. What precautions are critical for handling nitro- and chloro-substituted aryl ketones in laboratory settings?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/skin contact due to potential neurotoxic or carcinogenic effects .
- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .
Advanced Research Questions
Q. How do crystallographic data resolve discrepancies in proposed molecular configurations of this compound?
Methodological Answer: X-ray diffraction (XRD) is critical for validating bond angles, torsional strain, and intermolecular interactions. For example, studies on analogous chloro-fluorophenyl ethanones revealed deviations in dihedral angles between aromatic rings due to steric hindrance from substituents like nitro groups. SHELX software is widely used for refinement, though limitations in handling twinned crystals or low-resolution data may require complementary methods (e.g., DFT calculations) .
Q. What experimental strategies address contradictions in spectroscopic data interpretation (e.g., overlapping NMR signals)?
Methodological Answer:
- DEPT-135/HSQC NMR : Differentiate CH₂/CH₃ groups in crowded regions.
- Variable Temperature NMR : Resolve dynamic effects causing signal broadening.
- 2D NOESY : Identify spatial proximities (e.g., between benzyloxy and nitro groups) .
Discrepancies may arise from solvent polarity effects or paramagnetic impurities, necessitating repeated trials with deuterated solvents .
Q. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry : Minimize exothermic side reactions (e.g., nitro group reduction) via precise temperature control.
- Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps (e.g., benzylation).
- Catalytic Systems : Explore phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
Q. What computational tools predict the compound’s reactivity in downstream functionalization (e.g., Suzuki coupling)?
Methodological Answer:
- DFT Calculations (Gaussian, ORCA) : Model electron density maps to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may deactivate the aryl ring for cross-coupling unless ortho/para directing groups are present.
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
